An In-depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its potential as a scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and organic synthesis, providing both theoretical insights and practical guidance.
Core Chemical Properties and Physicochemical Data
2-(4-Bromophenyl)pyrimidine-5-carbonitrile is a polysubstituted aromatic compound featuring a pyrimidine core, a functionality prevalent in a multitude of biologically active molecules. The presence of the bromophenyl group offers a versatile handle for further chemical modifications, particularly through cross-coupling reactions, while the electron-withdrawing cyano group significantly influences the electronic properties of the pyrimidine ring.
| Property | Value | Source/Comment |
| CAS Number | 1017793-78-8 | As per supplier listings |
| Molecular Formula | C₁₁H₆BrN₃ | Calculated |
| Molecular Weight | 259.09 g/mol | Calculated |
| Predicted Melting Point | >200 °C | Estimated based on related structures such as 2-amino-4-(4-bromophenyl)pyrimidine-5-carbonitrile (258-260 °C)[1] |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Predicted based on general solubility of similar organic compounds |
Disclaimer: Some of the physicochemical properties listed above are predicted based on the analysis of structurally related compounds and have not been experimentally verified for 2-(4-Bromophenyl)pyrimidine-5-carbonitrile itself.
Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile
The synthesis of 2-aryl-pyrimidine-5-carbonitriles can be achieved through various synthetic strategies. A plausible and efficient method for the preparation of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile is a one-pot, three-component reaction, a methodology that has been successfully employed for the synthesis of a wide range of pyrimidine derivatives.[2]
Proposed Synthetic Protocol: One-Pot Three-Component Reaction
This protocol is based on the condensation of an aldehyde, a nitrile, and an amidine or a related nitrogen-containing species. For the synthesis of the title compound, 4-bromobenzaldehyde, malononitrile, and a suitable amidine precursor would be the key starting materials.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), malononitrile (1.2 eq), and urea or thiourea (1.8 eq).[2]
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or employ solvent-free conditions. Introduce a catalytic amount of a Brønsted or Lewis acid catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%).[2]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed in a solvent, remove the solvent under reduced pressure. To the crude product, add distilled water and stir. Collect the resulting precipitate by filtration and wash with hot ethanol.[2] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-(4-Bromophenyl)pyrimidine-5-carbonitrile.
Chemical Reactivity and Potential for Derivatization
The chemical structure of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile presents three key sites for further chemical modification, making it a valuable scaffold for the generation of diverse chemical libraries.
Reactivity of the Bromophenyl Moiety: Suzuki-Miyaura Coupling
The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies. The general reactivity of halides in these reactions follows the order I > Br > Cl.[5]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, 2-(4-bromophenyl)pyrimidine-5-carbonitrile) to form a palladium(II) species.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) reacts with the palladium(II) complex, transferring the organic group from boron to palladium. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Reactivity of the Pyrimidine Ring
The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution. The reactivity of the ring is further influenced by the electron-withdrawing cyano group at the 5-position. While the 2-position is substituted with the bromophenyl group, the 4- and 6-positions could potentially be functionalized with leaving groups (e.g., halogens) in precursor molecules, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.
Reactivity of the Cyano Group
The cyano group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. These transformations provide additional avenues for structural diversification.
Spectroscopic Analysis
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (in CDCl₃) | δ 8.5-9.0 (s, 2H, pyrimidine protons), δ 7.6-7.8 (d, 2H, aromatic protons ortho to bromine), δ 7.4-7.6 (d, 2H, aromatic protons meta to bromine) |
| ¹³C NMR (in CDCl₃) | δ 160-165 (pyrimidine carbons), δ 130-140 (aromatic carbons), δ 115-120 (cyano carbon) |
| IR (KBr) | ~2220-2240 cm⁻¹ (C≡N stretch), ~1550-1600 cm⁻¹ (C=N and C=C stretches of the pyrimidine ring), ~800-850 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 259/261 (due to bromine isotopes) |
Disclaimer: The spectroscopic data presented are predictions based on the analysis of structurally related compounds and should be confirmed by experimental analysis.
Applications in Drug Discovery
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[6] The 2-phenylpyrimidine scaffold, in particular, has been extensively explored for its therapeutic potential, especially in the field of oncology and immunology.
Kinase Inhibition
Many 2-phenylpyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[6][7] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 2-(4-Bromophenyl)pyrimidine-5-carbonitrile scaffold provides an excellent starting point for the design of novel kinase inhibitors.
Anticancer and Other Therapeutic Applications
The pyrimidine-5-carbonitrile motif is present in a number of compounds with demonstrated anticancer activity.[8][9][10] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Beyond oncology, phenylpyrimidine derivatives have also shown promise as antifungal agents and for the treatment of autoimmune diseases.[11][12] The structural features of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile make it an attractive candidate for further investigation in these and other therapeutic areas.
Conclusion
2-(4-Bromophenyl)pyrimidine-5-carbonitrile is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the multiple sites for chemical modification, makes it an ideal scaffold for the generation of diverse chemical libraries. The proven biological activities of the broader class of 2-phenylpyrimidine-5-carbonitrile derivatives, particularly as kinase inhibitors and anticancer agents, underscore the importance of further research into this promising molecule. This guide provides a solid foundation for researchers to explore the full potential of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile in their quest for novel and effective therapeutics.
References
[7] Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. [Link]
[8] Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. ScienceDirect. [Link]
[13] Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-Portal.org. [Link]
[11] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [Link]
[2] Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. [Link]
[14] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]
[12] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. [Link]
[15] 2-(4-Bromophenyl)-5-phenylpyrimidine. PubChem. [Link]
[16] 4-Amino-6-(2-bromophenyl)-2-methylthiopyrimidine-5-carbonitrile. SpectraBase. [Link]
[17] Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. [Link]
[18] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
[3] Suzuki reaction. Wikipedia. [Link]
[19] Suzuki Coupling Mechanism and Applications. YouTube. [Link]
[20] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]
[21] (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]
[9] Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC. [Link]
[4] Suzuki Coupling. Organic Chemistry Portal. [Link]
[5] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
[10] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]
[22] Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
[23] Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]
[24] Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
[25] Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. ResearchGate. [Link]
[26] Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
[27] 2-Iodopyrimidine-5-carbonitrile. PubChem. [Link]
Sources
- 1. 2-amino-4-(4-bromophenyl)pyrimidine-5-carbonitrile | 749885-93-6 [sigmaaldrich.com]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. diva-portal.org [diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. 2-(4-Bromophenyl)-5-phenylpyrimidine | C16H11BrN2 | CID 768098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. japsonline.com [japsonline.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. scialert.net [scialert.net]
- 25. elar.urfu.ru [elar.urfu.ru]
- 26. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. 2-Iodopyrimidine-5-carbonitrile | C5H2IN3 | CID 130776346 - PubChem [pubchem.ncbi.nlm.nih.gov]
